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Absorption & Distribution

Following oral administration, amantadine is well absorbed [1] [2]. The apparent volume of distribution is

large, indicating extensive tissue distribution beyond the plasma compartment [1] [2]. A notable

characteristic is that the volume of distribution is inversely related to the dose across the therapeutic range,

contributing to a logarithmic increase in plasma concentration as the dose increases [1] [2].

Newer extended-release (ER) formulations modify the absorption profile. A 2019 study on a once-daily ER

tablet showed a slow release of amantadine, with a peak plasma concentration occurring at approximately 7.5

hours post-dose after a morning administration [3]. The bioavailability of a 258 mg ER tablet was not

affected by a high-fat meal [3].
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Amantadine undergoes little metabolism in the body and is primarily eliminated unchanged by the kidneys

[1]. The elimination process involves both glomerular filtration and tubular secretion [1] [2].

Renal function is the most critical factor influencing amantadine clearance. The drug accumulates in

patients with renal dysfunction, necessitating dose reductions to prevent toxicity [1] [4] [5]. The following

diagram illustrates the elimination pathway:
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Amantadine PK: Elimination Pathways

Experimental Protocols & Data

The pharmacokinetic profile of the extended-release formulation was established through phase 1 clinical

studies. Key methodological details and findings are summarized below:
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Study Objective Design Treatments Key PK Findings

Dose
Proportionality &
Single-Dose PK [3]

Open-label, 4-
period crossover,

single-dose in
healthy volunteers.

Amantadine ER (129,
193, 258 mg) vs.

Amantadine IR syrup
(129 mg).

Plasma exposure ((C_{max}),
AUC) increased proportionally

with dose. ER peak
concentration at ~7.5 h.

Food-Effect [3] Open-label, 2-
period crossover,

single-dose in
healthy volunteers.

Amantadine ER 258
mg (fasting vs. high-

fat meal).

No meaningful effect of a high-
fat meal on overall

bioavailability (AUC) or peak
concentration ((C_{max})).

Steady-State
Bioequivalence [3]

Open-label, 2-
period crossover,

multiple-dose in
healthy volunteers.

Amantadine ER 258
mg once daily vs.

Amantadine IR 129
mg twice daily.

At steady state, the 24-h
average plasma concentration

of the ER regimen was
equivalent (bioequivalent) to the

IR regimen.
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[https://www.smolecule.com/products/b518308#amantadine-pharmacokinetics-absorption-

distribution-elimination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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